Cianopramine (CAS: 66834-24-0), also known as 3-cyanoimipramine or Ro 11-2465, is a highly potent and selective tricyclic serotonin (5-HT) reuptake inhibitor [1]. In chemoinformatic and pharmacological procurement, it serves as a critical benchmark compound and radioligand precursor for serotonin transporter (SERT) binding assays. Unlike early-generation tricyclic antidepressants (TCAs) that exhibit broad monoamine transporter promiscuity, cianopramine provides researchers with a targeted tool for isolating serotonergic mechanisms. Its structural cyano-substitution at the 3-position of the dibenzazepine ring fundamentally alters its binding kinetics, making it a standard reference material for high-precision neurochemical profiling and quantitative autoradiography[2].
Substituting cianopramine with structurally related TCAs, such as imipramine or clomipramine, introduces significant assay confounding due to off-target binding and lower transporter affinity [1]. Standard imipramine interacts with multiple binding sites and exhibits substantial norepinephrine reuptake inhibition, complicating the isolation of SERT-specific kinetics. While clomipramine is a closer analog, it lacks the absolute potency and the single-site binding profile characteristic of cianopramine [2]. For procurement in quantitative autoradiography or high-throughput receptor mapping, failing to use the 3-cyano derivative results in higher background noise, multi-site binding artifacts, and reduced signal-to-noise ratios, ultimately compromising the reproducibility of radioligand assays.
In vitro studies on human blood platelets demonstrate that cianopramine is significantly more potent at inhibiting 3H-serotonin uptake than its structural analogs. Cianopramine yields an IC50 of 0.7 nM, making it 6 times more potent than clomipramine and 14 times more potent than imipramine [1].
| Evidence Dimension | Inhibition of 3H-serotonin uptake (IC50) |
| Target Compound Data | 0.7 nM (7 x 10^-10 M) |
| Comparator Or Baseline | Clomipramine (~4.2 nM) and Imipramine (~9.8 nM) |
| Quantified Difference | 6-fold higher potency than clomipramine; 14-fold higher than imipramine |
| Conditions | In vitro human blood platelet assay |
Ensures maximum SERT blockade at lower concentrations, minimizing solvent effects and off-target interactions in high-throughput screening assays.
When utilized as a tritiated radioligand ([3H]cyanoimipramine), cianopramine binds to a single class of high-affinity serotonin uptake sites in brain tissue. This sharply contrasts with[3H]imipramine, which exhibits complex binding to two distinct sites, complicating data interpretation and increasing background noise[1].
| Evidence Dimension | Binding site class specificity |
| Target Compound Data | Single class of high-affinity SERT binding sites |
| Comparator Or Baseline | [3H]imipramine (binds to two distinct sites) |
| Quantified Difference | Elimination of secondary low-affinity/off-target binding site artifacts |
| Conditions | Quantitative autoradiography in rat brain slices |
Provides a cleaner, more easily quantifiable signal for neuroanatomical mapping and competitive binding assays, eliminating the need for complex multi-site mathematical modeling.
Cianopramine and its metabolites exhibit a selective pharmacological profile, favoring 5-hydroxytryptamine (5-HT) uptake inhibition over noradrenaline (norepinephrine) in vivo. This selectivity is comparable to modern SSRIs like citalopram, distinguishing it from traditional TCAs which display mixed monoamine reuptake inhibition [1].
| Evidence Dimension | 5-HT vs. Norepinephrine uptake inhibition selectivity |
| Target Compound Data | Highly selective for 5-HT uptake |
| Comparator Or Baseline | Standard TCAs (e.g., Amitriptyline, Imipramine - mixed 5-HT/NE inhibitors) |
| Quantified Difference | Near-exclusive serotonergic targeting compared to dual-action TCAs |
| Conditions | In vivo monoamine uptake assays |
Allows researchers to isolate serotonergic pathways in animal models without confounding adrenergic side effects or baseline shifts.
While highly potent at the transporter, cianopramine exhibits weak antagonism at postsynaptic serotonin receptors. In rat stomach fundus strip assays, it reduced serotonin-induced contractions with an IC50 of 50 µM (5 x 10^-5 M), proving that its anti-serotonin properties are minimal at concentrations where reuptake inhibition is maximized [1].
| Evidence Dimension | Postsynaptic 5-HT receptor antagonism (IC50) |
| Target Compound Data | 50 µM (weak antagonism) |
| Comparator Or Baseline | Reuptake inhibition IC50 (0.7 nM) |
| Quantified Difference | >70,000-fold separation between reuptake inhibition and postsynaptic receptor blockade |
| Conditions | Rat stomach fundus strip contraction assay |
Confirms that cianopramine functions purely as a reuptake inhibitor at working concentrations, preventing unwanted postsynaptic receptor blockade during functional assays.
As a precursor for [3H]cyanoimipramine, cianopramine is the targeted choice for quantitative autoradiography of serotonin uptake sites due to its single-site binding kinetics, outperforming standard imipramine [1].
Employed as a potent benchmark (IC50 = 0.7 nM) in competitive binding assays evaluating novel SSRIs or SNRIs, ensuring tight assay calibration [2].
Utilized in behavioral and neurochemical animal models where selective 5-HT reuptake inhibition is required without the noradrenergic confounding typical of standard tricyclic compounds [3].